Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Overview
Description
“Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 . It is a derivative of bicyclo[2.2.1]heptane, a type of organic compound with a unique fused bicycle structure .
Molecular Structure Analysis
The molecular structure of “Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” includes a bicyclic heptane structure with an amine group and a carboxylate ester group . The InChI code for this compound is1S/C9H15NO2.ClH/c1-12-9(11)7-3-6-2-5(7)4-8(6)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6-,7-,8-;/m1./s1
. Physical And Chemical Properties Analysis
“Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” is a powder with a molecular weight of 205.68 . The compound’s InChI code provides additional information about its molecular structure .Scientific Research Applications
Chemical Transformations and Mechanisms
Research has explored the catalytic properties and mechanisms of bicyclic compounds similar to Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride. For instance, studies on the aromatization of hydrocarbons over platinum-alumina catalysts reveal the complex reactions these compounds undergo, including skeletal isomerization and dehydrocyclization, which are crucial for understanding chemical synthesis and catalyst design (Pines & Nogueira, 1981).
Pharmaceutical Research
Norbornane and norcantharidin compounds, which share structural similarities with the bicyclic framework of Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride, have been extensively studied for their potential in drug development. These studies highlight the importance of bicyclic compounds in medicinal chemistry, offering insights into the design of new therapeutic agents with improved efficacy and reduced side effects (Buchbauer & Pauzenberger, 1991), (Deng & Tang, 2011).
Material Science Applications
Research on the chemical modification of xylan, a natural polymer, suggests potential applications of bicyclic compounds like Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride in developing new materials with specific properties. These findings are relevant for industries focused on sustainable materials and biopolymers (Petzold-Welcke et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJKTSDRZGORSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C2)C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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